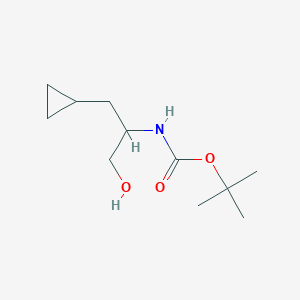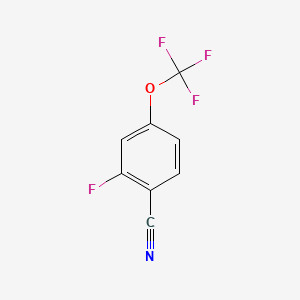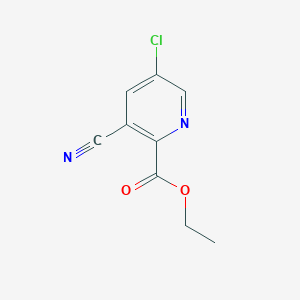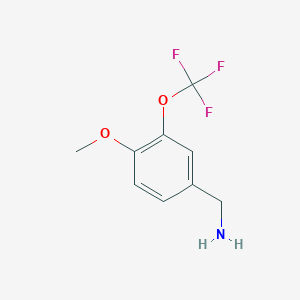
4-甲氧基-3-(三氟甲氧基)苄胺
描述
4-Methoxy-3-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C9H10F3NO2 It is a benzylamine derivative characterized by the presence of both methoxy and trifluoromethoxy groups on the benzene ring
科学研究应用
4-Methoxy-3-(trifluoromethoxy)benzylamine has several applications in scientific research:
作用机制
Target of Action
It is known that benzylamine derivatives can interact with various biological targets, influencing cellular processes .
Mode of Action
Benzylamine derivatives, in general, can participate in amination reactions of functionalized aryl bromides
Biochemical Pathways
Benzylamine derivatives can be involved in various biochemical processes, including the synthesis of functionalized organopolyphosphazenes for in vivo applications .
生化分析
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in amination reactions, which are crucial for the synthesis of functionalized organopolyphosphazenes . The nature of these interactions often involves the formation of covalent bonds with amino groups, leading to the modification of protein structures and functions.
Cellular Effects
The effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause irritation to the eyes and skin, indicating its potential to interact with cellular membranes and proteins . Additionally, its impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-(trifluoromethoxy)benzylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with amino groups allows it to modify enzyme activity, leading to changes in metabolic pathways and gene expression . These interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to cumulative changes in cellular metabolism and gene expression . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic pathways. At higher doses, it can cause toxic or adverse effects, including irritation and potential damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Methoxy-3-(trifluoromethoxy)benzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, the compound’s ability to participate in amination reactions highlights its role in modifying protein structures and functions . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-(trifluoromethoxy)benzylamine within cells and tissues are critical for understanding its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-(trifluoromethoxy)benzylamine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes and its potential as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzylamine typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzylamine backbone. One common method involves the reaction of 4-methoxybenzylamine with trifluoromethoxy-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methoxy-3-(trifluoromethoxy)benzylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized benzylamine derivatives .
相似化合物的比较
Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of trifluoromethoxy.
3,4,5-Trimethoxybenzylamine: Contains multiple methoxy groups but no trifluoromethoxy group.
Uniqueness
4-Methoxy-3-(trifluoromethoxy)benzylamine is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPFKPXDALAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)
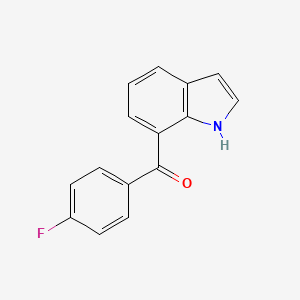
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
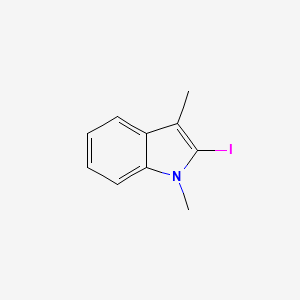

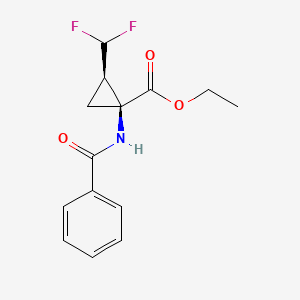
![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)
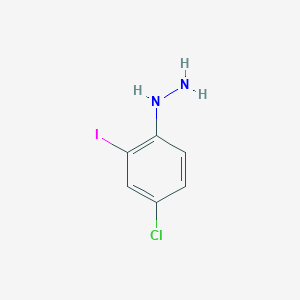
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
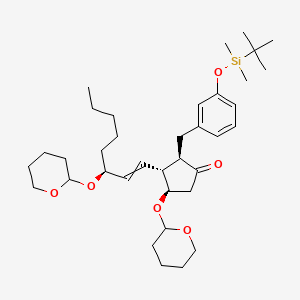
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
